molecular formula C20H14BrClN4O B3290082 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-77-6

5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B3290082
CAS No.: 862811-77-6
M. Wt: 441.7 g/mol
InChI Key: GXHJEGVDJLIETM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 5-bromo-2-chloro-substituted aromatic ring linked to an imidazo[1,2-a]pyrimidine moiety via a phenyl group. The imidazo[1,2-a]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition, particularly in targeting vascular endothelial growth factor receptors (VEGFRs) . The methyl group on the imidazo[1,2-a]pyrimidine ring may influence steric interactions and metabolic stability.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)16-11-14(21)6-7-17(16)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHJEGVDJLIETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction.

Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in cellular responses, such as alterations in gene expression and protein synthesis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis.

Furthermore, this compound can impact the expression of genes involved in inflammatory responses, thereby affecting the production of cytokines and other inflammatory mediators. This modulation of gene expression can lead to changes in cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation.

Additionally, this compound can activate transcription factors by binding to specific DNA sequences, leading to changes in gene expression. These molecular interactions are critical for the compound’s ability to modulate cellular processes and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat.

Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.

Biological Activity

5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class and is notable for its structural features, including a benzamide backbone and various halogen substitutions. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology.

Structural Overview

The molecular formula of this compound is C20H14BrClN4O, with a molecular weight of 441.7 g/mol. The presence of bromine and chlorine atoms, along with a methyl-substituted imidazo[1,2-a]pyrimidine moiety, contributes to its unique chemical properties and potential biological interactions .

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the active sites of CDKs, it prevents substrate phosphorylation, thereby disrupting normal cell cycle progression. This mechanism positions it as a candidate for cancer therapeutics .

Key Biochemical Pathways

  • CDK Inhibition : Halts cell cycle progression.
  • Cytochrome P450 Interaction : Influences drug metabolism by interacting with cytochrome P450 enzymes, affecting their activity .
  • Gene Expression Modulation : Alters cellular responses through changes in gene expression and protein synthesis .

Anticancer Potential

The inhibition of CDKs by this compound suggests significant anticancer potential. Studies have indicated that compounds with similar structures can effectively induce apoptosis in cancer cells by disrupting cell cycle regulation .

Comparative Analysis with Related Compounds

A comparison with other imidazo[1,2-a]pyridine derivatives highlights the unique biological activity of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridineBromophenyl substituentCDK inhibitionSimpler structure without additional halogens
6-Chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridineChlorophenyl substituentAntimicrobial propertiesLacks bromine substitution
3-Methylimidazo[1,2-a]pyridineBasic imidazo structureMutagenic propertiesNo halogenation or benzamide functionality

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine compounds to enhance their biological activity and metabolic stability. For instance, modifications at the C-3 position of the benzene ring have been shown to significantly affect antiviral activities against enteroviruses .

In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against specific viral strains, indicating their potential as antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogs: ZINC33268577, ZINC1162830, tivozanib (a known VEGFR-2 inhibitor), and a derivative from . Key parameters include hydrogen-bond (H-bond) donors/acceptors, rotatable bonds, and substituent effects.

Compound Name Molecular Formula H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents Biological Target Reference
5-Bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide C₂₁H₁₅BrClN₄O 1 5 5 5-bromo, 2-chloro, 3-methylimidazo[1,2-a]pyrimidin-2-yl VEGFR-2 (inferred)
ZINC33268577 C₂₃H₂₀BrN₃O₃ 1 5 5 3-bromo, pyrido[1,2-a]pyrimidin-4-one, 4-methylphenoxy VEGFR-2
ZINC1162830 C₂₅H₁₉ClN₂O₄ 1 5 7 2-chlorophenoxy, 1,3-dioxoisoindol-5-yl VEGFR-2
Tivozanib C₂₂H₁₉N₅O₅ 2 7 6 Quinoline-urea core, methoxy groups VEGFR-2
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide C₂₀H₁₃BrFN₃O 1 4 4 8-bromoimidazo[1,2-a]pyridin-2-yl, 4-fluoro Not specified

Key Observations :

  • H-Bonding Capacity: The target compound and ZINC analogs share one H-bond donor, but tivozanib has two donors and seven acceptors, suggesting stronger polar interactions with VEGFR-2 .
  • Rotatable Bonds : The target compound’s five rotatable bonds balance flexibility and entropy loss upon binding, contrasting with ZINC1162830’s seven bonds (higher conformational freedom) and tivozanib’s six .
  • Substituent Effects : The 3-methyl group on the imidazo[1,2-a]pyrimidine in the target compound may reduce metabolic oxidation compared to the pyrido[1,2-a]pyrimidin-4-one in ZINC33268577 . The 4-fluoro substituent in ’s compound likely enhances electron-withdrawing effects but alters ring electronics compared to the target’s chloro group .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s benzamide core and imidazo[1,2-a]pyrimidine moiety are synthetically accessible via Ullman coupling or Suzuki-Miyaura reactions, as demonstrated in ’s methodology .
  • Drug-Likeness : With a molecular weight of ~483 g/mol and logP ~3.5 (estimated), the target compound adheres to Lipinski’s rules, favoring oral bioavailability.
  • Unresolved Questions: The exact role of the chloro substituent in VEGFR-2 binding (hydrophobic vs.

Notes

  • The biological target (VEGFR-2) is hypothesized based on structural parallels to tivozanib and ZINC compounds .

Q & A

Q. What synthetic pathways are most effective for synthesizing 5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 3-bromopyridine-2-amine with a substituted benzaldehyde to form the imidazo[1,2-a]pyrimidine core. Zinc dust and ammonium chloride are often used as catalysts for cyclization .
  • Step 2 : Coupling the imidazo[1,2-a]pyrimidine intermediate with a brominated/chlorinated benzamide via Ullmann or Buchwald-Hartwig amidation. Optimized conditions (e.g., Pd catalysts, ligand systems) improve yields .
  • Step 3 : Final halogenation (e.g., bromine/chlorine substitution) using reagents like phenyl trimethyl ammonium tribromide to achieve the target structure . Purity is verified via column chromatography and recrystallization.

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 10.80 ppm for amide protons, aromatic signals at δ 7.2–8.6 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretches at ~1672 cm⁻¹ and aromatic C-H vibrations at ~3053 cm⁻¹ .
  • LC-MS : Validates molecular weight (e.g., [M+1]⁺ peak at m/z 508.0) and detects impurities .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol. Pre-formulation studies using co-solvents (e.g., PEG 400) enhance bioavailability .
  • Stability : Degrades under acidic conditions (pH < 4) due to imidazo ring hydrolysis. Storage at –20°C in inert atmospheres preserves integrity .

Advanced Research Questions

Q. What strategies identify biological targets for this compound in kinase inhibition studies?

  • Kinase profiling : Use broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) to screen inhibitory activity. Prioritize targets with IC₅₀ < 1 µM .
  • Crystallography : Co-crystallization with PI3K or MAPK enzymes reveals binding modes (e.g., hydrogen bonding with hinge regions) .
  • SAR analysis : Compare activity of analogs with varying halogen positions; bromine at C5 enhances selectivity for tyrosine kinases .

Q. How can structural modifications optimize pharmacokinetic properties?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450-mediated oxidation. In vitro liver microsome assays (e.g., human hepatocytes) quantify half-life improvements .
  • Permeability : Methylation of the benzamide nitrogen improves Caco-2 monolayer permeability (Papp > 10⁻⁶ cm/s) .

Q. What computational methods predict binding affinity to therapeutic targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., Glide scores < –10 kcal/mol suggest strong binding) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates favorable dynamics .

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 72-hour exposure, 10% FBS) to minimize variability .
  • Off-target analysis : Chemoproteomics (e.g., thermal shift assays) identifies non-kinase targets (e.g., histone deacetylases) that may explain discrepancies .

Q. What formulation strategies address poor aqueous solubility for in vivo studies?

  • Nanoparticulate systems : Encapsulation in PLGA nanoparticles (size ~150 nm) improves plasma AUC by 3-fold in rodent models .
  • Prodrugs : Phosphate ester derivatives enhance solubility (>5 mg/mL) and are cleaved by alkaline phosphatases in target tissues .

Q. How does the compound’s toxicity profile influence therapeutic index calculations?

  • In vitro : IC₅₀ values in HEK293 cells (>50 µM) vs. cancer cell lines (<1 µM) indicate selectivity. ROS generation assays quantify oxidative stress thresholds .
  • In vivo : Maximum tolerated dose (MTD) studies in mice (e.g., 100 mg/kg/day) guide dosing regimens for xenograft models .

Q. What emerging applications exist beyond oncology?

  • Antimicrobials : Structural analogs inhibit bacterial enoyl-ACP reductase (FabI), validated via MIC assays against S. aureus .
  • Neuroprotection : Imidazo[1,2-a]pyrimidine derivatives modulate AMPA receptors, suggesting potential in neurodegenerative disease models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

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